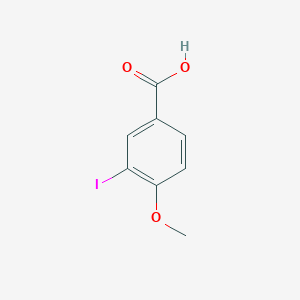

3-Iodo-4-methoxybenzoic acid

Description

Contextualization within Aromatic Carboxylic Acid Derivatives Chemistry

3-Iodo-4-methoxybenzoic acid, with the chemical formula C₈H₇IO₃, belongs to the class of aromatic carboxylic acids. chemimpex.com This classification places it within a broad family of compounds characterized by a carboxyl group (-COOH) attached to an aromatic ring. Its structure is further defined by the presence of two specific substituents on the benzene (B151609) ring: an iodine atom at position 3 and a methoxy (B1213986) group (-OCH₃) at position 4. nih.gov This substitution pattern makes it a derivative of both iodobenzoic acid and methoxybenzoic acid (anisic acid).

Significance as a Versatile Intermediate in Organic Synthesis

The true significance of this compound lies in its role as a versatile intermediate in organic synthesis. chemimpex.com The dual functionality of the iodine and methoxy groups on the aromatic ring enhances its reactivity and utility in a wide array of chemical transformations. chemimpex.com

The iodine substituent is particularly valuable as it makes the molecule an excellent substrate for cross-coupling reactions, such as the Suzuki-Miyaura coupling. biosynth.comresearchgate.net In these reactions, the carbon-iodine bond can be readily activated by a metal catalyst (commonly palladium) to form new carbon-carbon bonds, allowing for the construction of complex molecular architectures like biaryls. biosynth.comresearchgate.net This capability is essential for synthesizing larger, more intricate molecules from simpler precursors.

Furthermore, the carboxylic acid group can undergo standard transformations, such as esterification or conversion to amides, while the aromatic ring itself is susceptible to further electrophilic substitution, guided by the existing substituents. chemimpex.com This combination of reactive sites allows chemists to introduce a wide variety of functional groups, making it an indispensable building block for creating novel compounds with tailored properties. chemimpex.com

Overview of Research Trajectories and Applications

Research involving this compound has primarily focused on its application as a key starting material or intermediate in the synthesis of more complex molecules for pharmaceuticals and materials science. chemimpex.com

In the pharmaceutical and medicinal chemistry sectors, this compound serves as a crucial intermediate for the development of new therapeutic agents. chemimpex.com It has been utilized in the synthesis of molecules targeting inflammation and pain, highlighting its role in the search for novel analgesic and anti-inflammatory drugs. chemimpex.com The structure is also a component in scaffolds designed for creating compounds with potential anticancer or antimicrobial properties. ontosight.ai

In the field of materials science, this compound and its derivatives are employed in the creation of advanced materials, including specialized polymers and coatings. chemimpex.com The ability to undergo coupling reactions makes it suitable for synthesizing well-defined polymer structures and functional materials where specific electronic or physical properties are required. chemimpex.com For example, related structures are used in the post-synthetic modification of metal-organic frameworks (MOFs), demonstrating the utility of such iodinated benzoic acids in creating tailored materials.

Compound Data

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-iodo-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJSYSWRPCCSQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347638 | |

| Record name | 3-Iodo-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68507-19-7 | |

| Record name | 3-Iodo-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodo-4-methoxybenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Iodo 4 Methoxybenzoic Acid and Its Derivatives

Established Synthetic Routes and Mechanistic Considerations

The synthesis of 3-iodo-4-methoxybenzoic acid has traditionally relied on well-established organic reactions, primarily centered around electrophilic aromatic substitution. These methods, while effective, often involve multi-step procedures and specific halogenating agents.

Multi-step Organic Synthesis Approaches

A common multi-step approach to this compound involves the initial preparation of the methoxy-substituted benzoic acid precursor, followed by a regioselective iodination step. One such pathway begins with a hydroxybenzoic acid derivative, which is first methylated to yield 4-methoxybenzoic acid (anisic acid). This methylation is typically achieved using methylating agents like methyl sulfate (B86663) or methyl iodide in a basic aqueous solution.

Following the synthesis of 4-methoxybenzoic acid, the key iodination step is performed. The presence of the methoxy (B1213986) group (-OCH₃) and the carboxylic acid group (-COOH) on the benzene (B151609) ring directs the incoming electrophile. The methoxy group is a strong activating group and is ortho-, para- directing, while the carboxylic acid group is a deactivating group and is meta- directing. In the case of 4-methoxybenzoic acid, the powerful activating effect of the methoxy group dominates, directing the iodine atom to the position ortho to it, which is the 3-position.

Halogenation and Functionalization Strategies

The direct halogenation of 4-methoxybenzoic acid is the most prevalent strategy for synthesizing this compound. This reaction falls under the category of electrophilic aromatic substitution, where an electrophilic iodine species attacks the electron-rich aromatic ring.

The mechanism proceeds through the generation of a potent electrophile, typically I⁺, which is often formed in situ from molecular iodine (I₂) in the presence of an oxidizing agent. Common oxidizing agents include potassium iodate (B108269) (KIO₃), hydrogen peroxide (H₂O₂), or Oxone®. The electrophile then attacks the π-electron system of the benzene ring, leading to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the ring and is particularly stabilized by the electron-donating methoxy group at the 4-position, especially when the attack is at the ortho or para positions. Finally, a proton is eliminated from the ring to restore aromaticity, yielding the this compound product. The choice of solvent, such as acetic acid, can also influence the reaction's efficiency.

Novel Synthetic Methodologies and Process Optimization

Recent research has focused on developing more sustainable and efficient methods for the synthesis of this compound, addressing the limitations of traditional approaches, such as the use of harsh reagents and the generation of hazardous waste.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, several environmentally benign iodination methods have been explored. These approaches aim to replace hazardous reagents and solvents with safer alternatives. core.ac.uk One such strategy involves the use of urea-hydrogen peroxide (UHP), a stable and solid adduct of urea (B33335) and hydrogen peroxide, as the oxidant in conjunction with molecular iodine. scispace.comresearchgate.net This system offers a safer and more eco-friendly alternative to other strong oxidizing agents. scispace.com Similarly, sodium percarbonate, another inexpensive and environmentally friendly oxidant, has been successfully employed for the oxidative iodination of various aromatic compounds. researchgate.net

The use of water as a solvent, whenever possible, is another key aspect of green chemistry. Research has shown that the iodination of activated aromatic rings can be effectively carried out in aqueous media, minimizing the reliance on volatile organic solvents. Furthermore, microwave-assisted organic synthesis has emerged as a green technique that can significantly reduce reaction times and improve yields in various organic transformations, including halogenations. ajrconline.org

| Green Reagent/Technique | Starting Material | Oxidant | Solvent | Key Advantages |

| Urea-Hydrogen Peroxide (UHP) | Aromatic compounds | UHP | Acetic Acid/Acetic Anhydride | Safe, eco-friendly oxidant. scispace.com |

| Sodium Percarbonate | Aromatic compounds | Sodium Percarbonate | Acetic Acid/Acetic Anhydride | Stable, cheap, and eco-friendly oxidant. researchgate.net |

| Microwave-assisted synthesis | General organic reactions | Varies | Often solvent-free or reduced solvent | Rapid heating, shorter reaction times, often higher yields. ajrconline.org |

Catalytic Systems for Enhanced Synthesis Efficiency

The development of catalytic systems for C-H activation and functionalization represents a significant advancement in organic synthesis. For the iodination of benzoic acids, iridium-based catalysts have shown remarkable efficiency and selectivity. These catalysts can facilitate the ortho-iodination of benzoic acids under mild conditions, often without the need for additives or bases. acs.orgnih.gov This catalytic approach offers high atom economy and functional group tolerance. acs.org

Palladium-catalyzed reactions have also been explored for the iodination of aryl carboxylic acids. One method involves a decarbonylative iodination, where the carboxylic acid is converted to an aryl iodide. nih.gov While this changes the final product, it highlights the power of palladium catalysis in forming C-I bonds. For reactions preserving the carboxylic acid, palladium catalysts are more commonly associated with cross-coupling reactions of the resulting aryl iodide rather than its direct synthesis.

| Catalyst System | Substrate | Reagent | Key Features |

| Iridium(III) complex | Benzoic acids | N-Iodosuccinimide (NIS) | Mild conditions, high ortho-selectivity, additive- and base-free. acs.org |

| Palladium/Xantphos | Aryl carboxylic acids | 1-Iodobutane | Decarbonylative iodination, broad substrate scope. nih.gov |

Preparation of Key Derivatives

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly through reactions involving its carboxylic acid and iodo functionalities.

The carboxylic acid group can be readily converted into a variety of derivatives, such as esters and amides. For instance, the methyl ester, methyl 3-iodo-4-methoxybenzoate, can be synthesized by treating the parent acid with methanol (B129727) in the presence of an acid catalyst. cymitquimica.com This methyl ester is a key substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netresearchgate.net In these reactions, the iodine atom serves as a leaving group and is replaced by an aryl, vinyl, or other organic group from an organoboron reagent, enabling the construction of complex biaryl structures. researchgate.netbiosynth.com

Amide derivatives can also be prepared by reacting this compound with an appropriate amine in the presence of a coupling agent. acs.orgacs.org These amide derivatives are of significant interest in medicinal chemistry, as the amide bond is a common feature in biologically active molecules. nih.gov The synthesis of these derivatives allows for the exploration of structure-activity relationships in drug discovery programs. chemimpex.com

| Derivative Type | Synthetic Method | Key Reagents | Application |

| Methyl Ester | Fischer Esterification | Methanol, Acid catalyst | Suzuki-Miyaura cross-coupling reactions. researchgate.netresearchgate.net |

| Amides | Amide coupling | Amine, Coupling agent (e.g., phosphonium (B103445) salts) | Medicinal chemistry, synthesis of bioactive molecules. acs.orgnih.gov |

| Biaryls | Suzuki-Miyaura Coupling | Arylboronic acid, Palladium catalyst, Base | Synthesis of complex organic molecules. researchgate.netbiosynth.com |

Synthesis of Methyl Esters of this compound

The methyl ester of this compound, methyl 3-iodo-4-methoxybenzoate, is a significant building block in organic synthesis. chemimpex.com A prevalent method for its synthesis involves the methylation of methyl 3-iodo-4-hydroxybenzoate.

In a typical procedure, methyl 3-iodo-4-hydroxybenzoate is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF). chemicalbook.com The reaction is carried out in the presence of a base, commonly potassium carbonate, and a methylating agent, such as methyl iodide. chemicalbook.com The mixture is heated to facilitate the reaction, often at around 60°C for a period of 2 hours. chemicalbook.com Following the reaction, a standard work-up procedure is employed, which includes extraction with an organic solvent like ethyl acetate (B1210297) and subsequent purification. chemicalbook.com Recrystallization from a solvent system like petroleum ether can be used to obtain the pure product. chemicalbook.com This particular method has been reported to yield methyl 3-iodo-4-methoxybenzoate in high yields, for instance, 88.4%. chemicalbook.com

Another approach involves the iodination of a precursor like methyl 4-amino-3-methoxybenzoate using iodine monochloride (ICl) in a solvent such as dichloromethane, which has been shown to produce methyl 4-amino-3-iodo-5-methoxybenzoate with an 82% yield.

Below is a table summarizing a representative synthesis of methyl 3-iodo-4-methoxybenzoate:

| Reactant | Reagent | Solvent | Temperature | Time | Yield |

| Methyl 3-iodo-4-hydroxybenzoate | Methyl iodide, Potassium carbonate | DMF | 60°C | 2 hours | 88.4% chemicalbook.com |

This table presents data from a specific synthetic protocol and yields may vary based on reaction scale and conditions.

Synthesis of Ethyl Esters of this compound

The synthesis of ethyl 3-iodo-4-methoxybenzoate can be achieved through several strategic routes. One common pathway is the iodination of ethyl 3-methoxybenzoate. This process typically utilizes iodine in conjunction with an oxidizing agent to introduce the iodine atom onto the benzene ring. Following iodination, the resulting 4-iodo-3-methoxybenzoic acid undergoes esterification with ethanol, catalyzed by a strong acid like sulfuric acid, to yield the final ethyl ester product.

An alternative strategy involves a three-component reaction catalyzed by Bismuth(III) triflate (Bi(OTf)₃). For instance, the synthesis of ethyl-2-(benzamido)-2-(3-iodo-4-methoxyphenyl)acetate was accomplished by reacting benzamide (B126), ethyl glyoxalate, and 2-iodoanisole (B129775) in the presence of Bi(OTf)₃ in nitromethane (B149229) at 80°C for 16 hours, resulting in an 81% yield. rsc.org

The following table details a specific three-component synthesis for a derivative of ethyl 3-iodo-4-methoxybenzoate:

| Reactants | Catalyst | Solvent | Temperature | Time | Product | Yield |

| Benzamide, Ethyl glyoxalate, 2-Iodoanisole | Bi(OTf)₃ | Nitromethane | 80°C | 16 hours | Ethyl-2-(benzamido)-2-(3-iodo-4-methoxyphenyl)acetate | 81% rsc.org |

This table illustrates a specific multi-component reaction and is not a direct synthesis of the parent ethyl ester.

Formation of Amide Derivatives

Amide derivatives of this compound are of significant interest, particularly in the development of pharmacologically active molecules. The synthesis of these amides often involves coupling the carboxylic acid with a suitable amine.

For example, the synthesis of (S)-4-amino-5-iodo-2-methoxy-N-(1-azabicyclo[2.2.2]oct-3-yl)benzamide, also known as (S)-iodozacopride, has been well-documented. nih.gov One synthetic route starts from 4-aminosalicylic acid and proceeds through a multi-step process that includes the formation of an amide bond. nih.gov A key step can involve activating the carboxylic acid, for instance, by converting it to its corresponding 1-imidazole derivative, which then readily reacts with an amine like (S)-3-amino-quinuclidine to form the desired amide. nih.gov

Another general approach for forming amide derivatives is through a three-component reaction. A notable example is the synthesis of ethyl-2-(benzamido)-2-(3-iodo-4-methoxyphenyl)acetate, where benzamide serves as the amide source in a reaction with ethyl glyoxalate and 2-iodoanisole. rsc.org This reaction, catalyzed by Bi(OTf)₃, yielded the product in 81% yield after 16 hours at 80°C in nitromethane. rsc.org

A summary of this multi-component reaction forming an amide derivative is presented below:

| Amide Source | Other Reactants | Catalyst | Solvent | Temperature | Time | Product | Yield |

| Benzamide | Ethyl glyoxalate, 2-Iodoanisole | Bi(OTf)₃ | Nitromethane | 80°C | 16 hours | Ethyl-2-(benzamido)-2-(3-iodo-4-methoxyphenyl)acetate | 81% rsc.org |

This table showcases a specific method for synthesizing a complex amide derivative.

Isotopic Labeling Strategies for Research Applications

Isotopic labeling of this compound and its derivatives is a critical technique for various research applications, including metabolic studies and receptor binding assays. Radioiodination is a common strategy, often employing radioactive isotopes of iodine.

A key example is the synthesis of (S)-[¹²⁵I]iodozacopride. nih.gov The precursor for this radiolabeling is typically a non-iodinated or differently halogenated version of the target molecule. In this specific synthesis, the deschloro-(S)-zacopride precursor is treated with sodium ¹²⁵iodide in the presence of an oxidizing agent like chloramine-T in an acidic medium. nih.gov This process facilitates the electrophilic substitution of a hydrogen or other leaving group on the aromatic ring with the radioactive ¹²⁵I isotope. nih.gov Purification of the resulting radiolabeled compound is crucial and is often achieved using High-Performance Liquid Chromatography (HPLC) to separate the desired product from unreacted starting materials and side products. nih.gov

The following table outlines the key components for the radioiodination of a zacopride (B1682363) derivative:

| Precursor | Radioisotope Source | Oxidizing Agent | Medium | Product |

| deschloro-(S)-zacopride | Sodium ¹²⁵iodide | Chloramine-T | Hydrochloric acid | (S)-[¹²⁵I]iodozacopride nih.gov |

This table highlights the general components used in a specific radioiodination reaction.

Comprehensive Spectroscopic and Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

Proton (¹H) NMR spectroscopy reveals the number and type of hydrogen atoms in a molecule. For 3-Iodo-4-methoxybenzoic acid, the ¹H NMR spectrum provides distinct signals corresponding to the different proton environments. The spectrum is expected to show a singlet for the three protons of the methoxy (B1213986) group (-OCH₃). Additionally, three signals are anticipated in the aromatic region corresponding to the protons on the benzene (B151609) ring. The proton at position 2, adjacent to the carboxylic acid group, would likely appear as a doublet. The proton at position 5, situated between the iodo and carboxyl groups, would present as a doublet of doublets, and the proton at position 6, adjacent to the methoxy group, would appear as a doublet. The integration of these signals would confirm the presence of one proton at each of these aromatic positions. The availability of ¹H NMR spectral data for this compound has been noted in chemical databases. nih.gov

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. A ¹³C NMR spectrum of this compound would display eight distinct signals, corresponding to each unique carbon atom in the structure. The carbonyl carbon of the carboxylic acid would appear at the downfield end of the spectrum (typically δ 165-185 ppm). The six aromatic carbons would produce signals in the δ 110-160 ppm range, with their exact shifts influenced by the attached substituents (iodine, methoxy, and carboxyl groups). The carbon atom bonded to the iodine (C3) would be significantly influenced by the halogen's electronic effects. The methoxy carbon (-OCH₃) would be observed at the upfield end of the spectrum (typically δ 55-65 ppm).

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, advanced two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) would establish correlations between adjacent protons, confirming the connectivity of the aromatic protons. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to link each proton to its directly attached carbon and to carbons two or three bonds away, respectively. This data would definitively confirm the 3-iodo-4-methoxy substitution pattern on the benzoic acid core.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound (C₈H₇IO₃), the molecular weight is 278.04 g/mol . nih.gov In an MS experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments is measured. The mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺ at m/z 278. nih.gov Analysis of the fragmentation pattern provides further structural confirmation.

| Technique | Observed Ion (m/z) | Interpretation |

| Gas Chromatography-Mass Spectrometry (GC-MS) | 278 | Molecular Ion [M]⁺ |

| 136 | Possible fragment corresponding to loss of Iodine and Carboxyl group | |

| This table is based on data available in the PubChem database. nih.gov |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. uni-siegen.de These methods are complementary and probe the vibrational modes of molecular bonds. spectroscopyonline.com The availability of both FT-IR and FT-Raman spectra for this compound has been documented. nih.gov

The IR spectrum would show characteristic absorption bands for the key functional groups. A very broad absorption in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretch of the carboxylic acid dimer. A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch. C-O stretching vibrations for the acid and the methoxy ether linkage appear in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching bands are found in the 1400-1600 cm⁻¹ range, while the C-I stretch is expected in the far-infrared region (around 500-600 cm⁻¹). Raman spectroscopy would also detect these vibrations, with the aromatic ring and C-I bond vibrations often producing strong signals.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak or not observed |

| Carbonyl | C=O stretch | ~1700 (strong) | Moderate to strong |

| Aromatic Ring | C=C stretch | 1400-1600 | Strong |

| Methoxy/Acid | C-O stretch | 1200-1300 | Moderate |

| Iodoalkane | C-I stretch | 500-600 | Strong |

| This table represents typical frequency ranges for the specified functional groups. |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique can provide exact bond lengths, bond angles, and information about the intermolecular interactions that govern the crystal packing. While specific crystallographic data for this compound was not found in the search, a typical analysis would be expected to reveal key structural features. Benzoic acids commonly form centrosymmetric dimers in the solid state through hydrogen bonding between their carboxylic acid groups. researchgate.net An X-ray diffraction study would confirm whether this compound adopts such a dimeric structure and would precisely map the arrangement of the molecules in the crystal lattice, revealing any other significant intermolecular forces like halogen bonding or π-stacking.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for the analysis of this compound, providing reliable methods for determining its purity and separating it from related substances, impurities, or starting materials. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely employed for these purposes. vwr.com

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for the purity assessment of this compound. chemimpex.com Commercial suppliers often specify the purity of this compound as determined by HPLC, with typical purities being 97% or higher. sigmaaldrich.comfishersci.nl The method's strength lies in its ability to separate non-volatile and thermally sensitive compounds, making it well-suited for analyzing carboxylic acids.

Reverse-phase (RP) HPLC is the most common mode used for this compound. sielc.com In this setup, a non-polar stationary phase is used with a polar mobile phase. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. For this compound, a mobile phase consisting of acetonitrile (B52724) and water has been shown to be effective. sielc.com The use of buffers, such as phosphate (B84403) or acetate (B1210297) buffers, is common in the analysis of benzoic acids to control the pH of the mobile phase and ensure consistent ionization state and retention time of the acidic analyte. researchgate.netugm.ac.id Detection is typically accomplished using an ultraviolet (UV) detector, as the aromatic ring and carboxylic acid functional group in the molecule absorb UV light. researchgate.net

A specific reverse-phase HPLC method for the analysis of 3-iodo-benzoic acid has been developed using a Newcrom R1 column with a mobile phase of acetonitrile (MeCN) and water. sielc.com While specific retention times are dependent on the exact parameters of the analysis (e.g., column dimensions, flow rate, and precise mobile phase composition), the technique is validated for its selectivity, precision, and accuracy in quantifying the compound. researchgate.netekb.eg

Table 1: Typical HPLC Parameters for the Analysis of this compound and Related Compounds

| Parameter | Description | Source(s) |

|---|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.comresearchgate.net |

| Stationary Phase (Column) | Octadecyl (C18), Newcrom R1 | sielc.comresearchgate.net |

| Mobile Phase | Acetonitrile (MeCN) and water or aqueous buffer (e.g., phosphate, acetate) | sielc.comresearchgate.netekb.eg |

| Detection | Ultraviolet (UV) Spectroscopy | researchgate.net |

| Application | Purity assessment, quantification, separation from impurities | chemimpex.comchromatographyonline.com |

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometry (MS) detector, is another powerful technique for the analysis of this compound. nih.gov Some commercial grades of the compound have their purity certified by GC analysis. GC separates compounds based on their volatility and interaction with a stationary phase within a heated column. cuny.edu

For a compound like this compound, which is a solid with a relatively high melting point (239-243 °C), GC analysis may require derivatization. sigmaaldrich.com This process converts the carboxylic acid group into a more volatile ester or silyl (B83357) ester, allowing it to travel through the GC column at lower temperatures and without decomposition.

GC-MS analysis provides both qualitative and quantitative information. The retention time from the gas chromatogram helps to identify the compound, while the mass spectrometer provides a fragmentation pattern, or mass spectrum, that serves as a molecular fingerprint. jfda-online.com The National Institute of Standards and Technology (NIST) mass spectrometry database contains an entry for this compound, indicating its amenability to this technique. nih.gov The mass spectrum shows a prominent peak at a mass-to-charge ratio (m/z) of 278, which corresponds to the molecular ion [M]+, and a second major peak at m/z 136. nih.gov

Table 2: GC-MS Data for this compound

| Parameter | Finding | Source(s) |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| NIST Number | 294245 | nih.gov |

| Total Peaks in Spectrum | 141 | nih.gov |

| Top m/z Peak | 278 | nih.gov |

| 2nd Highest m/z Peak | 136 | nih.gov |

| Application | Purity assessment, identification, structural elucidation | jfda-online.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Water |

Reactivity Profiles and Mechanistic Investigations of 3 Iodo 4 Methoxybenzoic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a primary site for chemical modification, readily undergoing reactions such as esterification, amidation, and reduction.

The carboxylic acid group of 3-iodo-4-methoxybenzoic acid can be converted into esters and amides, which are fundamental transformations in organic synthesis.

Esterification: The formation of esters from carboxylic acids is a well-established process. msu.edu Acid-catalyzed esterification, known as Fischer esterification, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. For this compound, its methyl ester has been synthesized and utilized in further reactions, demonstrating the viability of this transformation. researchgate.netresearchgate.netiodobenzene.ltd While specific conditions for this exact substrate are varied, typical procedures involve heating the acid in an excess of the desired alcohol with a catalyst like sulfuric acid. msu.edu Alternatively, reactions with alkylating agents like iodomethane (B122720) in the presence of a base can yield the corresponding ester.

Amidation: The direct condensation of a carboxylic acid and an amine to form an amide typically requires high temperatures to drive off water. msu.edu More commonly, the carboxylic acid is first converted to a more reactive species, such as an acyl chloride or anhydride, or reacted in the presence of a coupling agent. Modern amidation methods often employ activating agents that facilitate the reaction under milder conditions. Reagents such as tris(2,2,2-trifluoroethyl) borate (B1201080) have proven effective for the direct amidation of various carboxylic acids and amines. acs.org The benzoic acid moiety in the target compound can undergo typical amidation reactions, expanding its synthetic utility. smolecule.com

The carboxyl group represents a high oxidation state of carbon and can be reduced to a primary alcohol. This transformation significantly alters the molecule's physical and chemical properties. The choice of reducing agent is critical; strong reducing agents are required for this conversion.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols. The reaction proceeds via a lithium carboxylate salt, which is then reduced. In contrast, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. msu.edu Therefore, the reduction of this compound to (3-iodo-4-methoxyphenyl)methanol (B1593547) would necessitate the use of a strong hydride donor like LiAlH₄ or diborane (B8814927) (B₂H₆). msu.edu

Esterification and Amidation Reactions

Aromatic Electrophilic and Nucleophilic Substitution Reactions

The benzene (B151609) ring of this compound is substituted with three groups that influence its reactivity towards both electrophiles and nucleophiles.

Aromatic Electrophilic Substitution (EAS): In EAS, an electrophile attacks the electron-rich benzene ring. msu.edu The outcome is governed by the directing and activating/deactivating effects of the existing substituents.

-OCH₃ (methoxy) group: This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.

-COOH (carboxyl) group: This is a deactivating, meta-directing group because it withdraws electron density from the ring.

-I (iodo) group: This is a deactivating, ortho, para-directing group. It deactivates the ring inductively but directs ortho and para via resonance.

The combined influence of these groups makes the prediction of substitution complex. The powerful activating effect of the methoxy (B1213986) group would strongly favor substitution at its ortho position (C5) or its para position (occupied by the iodo group). The position ortho to the methoxy group (C5) is also meta to the carboxyl group and ortho to the iodo group, making it the most likely site for electrophilic attack.

Aromatic Nucleophilic Substitution (SNAr): SNAr reactions occur when a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. masterorganicchemistry.com This reaction is facilitated by the presence of electron-withdrawing groups and a good leaving group. In this compound, the iodine atom serves as an excellent leaving group. The reaction proceeds via a negatively charged intermediate (a Meisenheimer complex), which is stabilized by electron-withdrawing substituents. masterorganicchemistry.comacs.org The carboxyl group provides some electron-withdrawing character, making the ring susceptible to SNAr, a reaction pathway that can be exploited under specific conditions with strong nucleophiles. evitachem.com

Palladium-Catalyzed Cross-Coupling Reactions of the Aryl Iodide Moiety

The carbon-iodine bond is a key reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. The high reactivity of aryl iodides makes this compound an excellent substrate for these transformations. eie.gr

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a powerful tool for biaryl synthesis. mdpi.com Research has been conducted to optimize the Suzuki coupling of the methyl ester of this compound, particularly with sterically demanding arylboronic esters. researchgate.netresearchgate.net

One study focused on the reaction between this compound methyl ester and 5,5-dimethyl-2-mesityl-1,3,2-dioxaborinane. The optimization process revealed that catalyst, base, and solvent choice are critical for achieving high yields. researchgate.net The use of Pd(PPh₃)₄ as a catalyst in refluxing anhydrous benzene with sodium phenoxide as the base proved to be an effective system. researchgate.netresearchgate.net

Below is a table summarizing the findings from optimization studies for the coupling of an aryl iodide with an arylboronic acid, reflecting typical variables in Suzuki-Miyaura reactions. bcrec.idrsc.org

| Parameter | Variation | Observation |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | The choice of palladium source and ligands significantly impacts reaction efficiency and yield. researchgate.netrsc.org |

| Base | NaOPh, K₂CO₃, CsF | The strength and nature of the base are crucial for the transmetalation step. researchgate.netmdpi.com |

| Solvent | Benzene, Toluene/Water, DME/EtOH | Aprotic or aqueous solvent mixtures can be used, affecting solubility and reaction rates. researchgate.netmdpi.com |

| Temperature | Reflux, 100-110 °C | Higher temperatures are often required, sometimes facilitated by microwave irradiation. researchgate.netmdpi.com |

Beyond the Suzuki-Miyaura reaction, the aryl iodide moiety of this compound is amenable to a variety of other important cross-coupling reactions. eie.gr These methods provide access to a wide range of functionalized aromatic compounds.

Heck Reaction: This reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. mdpi.com

Sonogashira Reaction: This involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to synthesize aryl alkynes. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl iodide with an amine (primary or secondary).

Negishi Coupling: This reaction utilizes an organozinc reagent in a palladium-catalyzed coupling with the aryl iodide. mdpi.com

These reactions demonstrate the broad synthetic potential of this compound as a precursor to complex molecular architectures. eie.grmdpi.com

Suzuki-Miyaura Cross-Coupling Optimizations

Reaction Kinetics and Thermodynamic Studies

The reactivity of this compound is significantly influenced by the electronic and steric effects of its substituents. The electron-donating methoxy group and the electron-withdrawing carboxylic acid group, in conjunction with the bulky iodo substituent, dictate the compound's behavior in various chemical transformations. Detailed kinetic and thermodynamic studies are crucial for optimizing reaction conditions and understanding the underlying reaction pathways.

Research into the Suzuki cross-coupling reaction of the methyl ester of this compound with sterically hindered arylboronic esters has provided some kinetic insights. These studies have shown that the reaction follows second-order kinetics. The rate of these coupling reactions is also dependent on the choice of base and catalyst. For instance, in the coupling with 5,5-dimethyl-2-mesityl-1,3,2-dioxaborinane, the use of silver carbonate (Ag2CO3) as a base resulted in a quantitative yield in just 6 hours. In contrast, using sodium phenoxide as the base significantly slowed the reaction, requiring 110 hours to achieve an 82% yield. This highlights the profound impact of the reaction components on the kinetic profile.

While comprehensive thermodynamic data for reactions involving this compound are not extensively documented in the literature, data for the related compound, 3-iodobenzoic acid, is available and can offer some comparative insights. The National Institute of Standards and Technology (NIST) has compiled thermodynamic data for 3-iodobenzoic acid, which can serve as a baseline for estimating the thermodynamic properties of its methoxy-substituted analogue. nist.gov

The following table summarizes the conditions and outcomes of Suzuki-Miyaura cross-coupling reactions involving derivatives of this compound, illustrating the impact of different reagents on reaction time and yield.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| This compound methyl ester | 5,5-dimethyl-2-mesityl-1,3,2-dioxaborinane | Pd(PPh3)4 | Ag2CO3 | Benzene | 6 | Quantitative | |

| This compound methyl ester | 5,5-dimethyl-2-mesityl-1,3,2-dioxaborinane | Pd(PPh3)4 | Sodium Phenoxide | Benzene | 110 | 82 | |

| This compound | 3-((2-Cyclopentyl-1-oxoisoindolin-5-yloxy)methyl)phenylboronic acid | PdCl2(PPh3)2 | K2CO3 | Toluene/MeOH | Not Specified | Not Specified | researchgate.net |

Investigation of Reaction Mechanisms via Spectroscopic and Computational Methods

The elucidation of reaction mechanisms involving this compound relies heavily on a combination of spectroscopic techniques and computational modeling. These methods provide a molecular-level understanding of reaction pathways, intermediates, and transition states.

Spectroscopic Methods:

Standard spectroscopic techniques are routinely employed to monitor the progress of reactions and to characterize the resulting products.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the starting materials and products. The characteristic carbonyl stretch of the carboxylic acid and the C-O stretches of the methoxy group and the ester (in the case of its derivatives) can be monitored to follow the reaction. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is critical for determining the molecular weight of products and intermediates. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly powerful for identifying transient catalytic species in palladium-catalyzed cross-coupling reactions. uvic.cauni-muenchen.de

Computational Methods:

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at a theoretical level.

Transition State Analysis: DFT calculations can be used to model the transition states of key steps in a reaction, such as oxidative addition and reductive elimination in palladium-catalyzed couplings. researchgate.netnih.gov This allows for the determination of activation energies, which can explain the observed reaction rates and selectivities. For Suzuki-Miyaura reactions, DFT studies have helped to elucidate the energetics of different catalytic pathways, such as the boronate and oxo-palladium pathways. nih.govrsc.org

Intermediate Identification: Computational modeling can predict the structures and stabilities of reaction intermediates, which can then be targeted for experimental observation using spectroscopic methods. In the context of Negishi reactions, mechanistic investigations have pointed to the involvement of higher-order zincates as the active transmetalating species. nih.gov

Understanding Reaction Pathways: DFT calculations can map out the entire energy profile of a reaction, providing a comprehensive understanding of the mechanism. For example, in the Suzuki-Miyaura coupling of bromobenzene (B47551) and phenylboronic acid on a palladium-zeolite catalyst, DFT calculations have identified the rate-determining step to be the breaking of the C-B bond during transmetalation. nih.gov

While detailed mechanistic studies specifically focused on this compound are not abundant, the principles and techniques applied to similar iodobenzoic acids and related cross-coupling reactions provide a strong framework for understanding its reactivity. The general mechanisms for Suzuki-Miyaura and Negishi couplings, involving oxidative addition, transmetalation, and reductive elimination, are expected to be operative. wikipedia.orguwindsor.ca Spectroscopic and computational investigations are key to unraveling the specific nuances of these pathways for this compound.

Computational Chemistry and Theoretical Modeling Studies

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a molecule might interact with a biological target, such as a protein or enzyme. These methods are crucial in drug discovery and design.

Although 3-iodo-4-methoxybenzoic acid is used as a starting material in the synthesis of compounds with potential therapeutic applications, direct molecular docking or dynamics simulation studies on this compound itself are not prominent in the literature. acs.orgresearchgate.net For example, it has been used as a building block for novel BCR-ABL inhibitors for chronic myeloid leukemia and for inhibitors of human uric acid transporter 1 (hURAT1). acs.orgresearchgate.net In these studies, the final, more complex molecules are the subjects of docking studies to predict their binding affinity and mode of interaction with their respective protein targets. acs.orgresearchgate.net For instance, docking studies have been performed on a homology model of hURAT1 with its inhibitors. researchgate.net

In Silico Prediction of Spectroscopic Data and Molecular Properties

Computational methods can predict various spectroscopic data and molecular properties, which can aid in the identification and characterization of compounds.

While experimental spectroscopic data for this compound is available, specific in silico studies dedicated to the prediction of its spectroscopic properties (such as detailed NMR, IR, and Raman spectra) are not widely published. Such predictions would typically be carried out using methods like DFT. For related compounds, theoretical calculations of CD spectra using time-dependent DFT have been used to determine absolute stereochemistry. researchgate.net

Below is a table of some computationally predicted molecular properties for this compound, sourced from public databases.

| Property | Predicted Value |

| Molecular Weight | 278.04 g/mol |

| XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 277.94399 g/mol |

| Topological Polar Surface Area | 46.5 Ų |

This data is computationally generated and sourced from the PubChem database.

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry is a valuable tool for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. This allows for the determination of reaction barriers and the exploration of different possible pathways.

There is a lack of specific computational studies on the reaction pathways and transition states for reactions directly involving this compound in the searched literature. However, its methyl ester, methyl 3-iodo-4-methoxybenzoate, has been studied in the context of Suzuki cross-coupling reactions. researchgate.net Computational analysis of such reactions would involve modeling the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps, to understand the factors influencing reaction efficiency and yield. researchgate.net Theoretical studies on similar cross-coupling reactions, like the Suzuki-Miyaura and Negishi reactions, have been used to reconcile the reaction mechanisms and pathways for the formation of specific products. researchgate.net

Diverse Applications in Advanced Organic Synthesis

Role as a Synthetic Building Block for Complex Organic Molecules

3-Iodo-4-methoxybenzoic acid serves as a fundamental building block in the assembly of intricate organic molecules. chemimpex.comcymitquimica.com Its structure incorporates three key functional groups—a carboxylic acid, a methoxy (B1213986) group, and an iodine atom—that can be selectively manipulated to introduce a variety of other functionalities. The presence of the iodine atom is particularly noteworthy, as it provides a reactive handle for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. solubilityofthings.com

The carboxylic acid group can undergo standard transformations such as esterification and amidation, allowing for the attachment of diverse molecular fragments. For instance, the conversion to its methyl ester, methyl 3-iodo-4-methoxybenzoate, is a common initial step in many synthetic sequences. chemicalbook.com The methoxy group, an electron-donating substituent, influences the reactivity of the aromatic ring in electrophilic substitution reactions. chemimpex.com

The true versatility of this compound as a building block is most evident in its participation in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to low-valent transition metal complexes, a key step in widely used reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings. This reactivity allows for the straightforward introduction of aryl, alkynyl, and vinyl groups at the 3-position of the benzoic acid scaffold, paving the way for the synthesis of a vast array of complex structures. chemimpex.com

Scaffold for Heterocyclic Compound Synthesis

The structural framework of this compound is a valuable starting point for the synthesis of various heterocyclic compounds, which are core components of many pharmaceuticals and biologically active molecules. clockss.org The strategic placement of the iodo and carboxylic acid groups allows for intramolecular cyclization reactions to form fused ring systems.

One common strategy involves the initial modification of the carboxylic acid group, for example, by converting it into an amide. Subsequent intramolecular reactions, often catalyzed by transition metals, can then be employed to form heterocyclic rings. For instance, the iodine atom can participate in intramolecular Heck reactions or Ullmann-type couplings to forge new carbon-carbon or carbon-heteroatom bonds, leading to the formation of lactams and other nitrogen-containing heterocycles.

Furthermore, the functional groups on the this compound scaffold can be manipulated to introduce functionalities that can then participate in cyclization reactions. For example, the iodine can be replaced via a Sonogashira coupling with a terminal alkyne, and the resulting product can then undergo a subsequent cyclization to form various oxygen- or nitrogen-containing heterocycles. mdpi.comchim.it The ability to construct these important structural motifs highlights the utility of this compound as a versatile scaffold in heterocyclic chemistry. google.com

Preparation of Functionalized Biaryl Systems through Cross-Coupling Strategies

The synthesis of biaryl and functionalized terphenyl systems is a cornerstone of modern organic chemistry, and this compound is a key player in this field, primarily through its application in Suzuki-Miyaura cross-coupling reactions. researchgate.netorganic-chemistry.orgrsc.org The carbon-iodine bond in this compound and its esters is particularly well-suited for this palladium-catalyzed reaction, readily coupling with a wide range of arylboronic acids and esters. researchgate.netresearchgate.net

Research has demonstrated the successful coupling of methyl 3-iodo-4-methoxybenzoate with sterically hindered arylboronic esters, leading to the formation of biaryls in good yields. researchgate.netresearchgate.net The optimization of these reactions often involves careful selection of the palladium catalyst, base, and solvent. For example, studies have shown that using catalysts like tetrakis(triphenylphosphine)palladium(0) in the presence of a suitable base can effectively promote the coupling. researchgate.net

The resulting biaryl compounds, which incorporate the methoxybenzoic acid moiety, are valuable intermediates in their own right. They can be further elaborated to create more complex structures, including terphenyls, which have applications in materials science and as components of biologically active molecules. researchgate.net The reliability and versatility of the Suzuki-Miyaura coupling with this compound make it a preferred method for the construction of these important molecular architectures. uwindsor.ca

Table 1: Examples of Cross-Coupling Reactions with this compound Derivatives

| Coupling Partner | Catalyst System | Product Type | Reference |

| Arylboronic Esters | Pd(PPh₃)₄ / Base | Biaryls | researchgate.netresearchgate.net |

| Terminal Alkynes | Pd(PPh₃)₂Cl₂ / CuI / Base | Arylalkynes | imperial.ac.uklibretexts.org |

Design and Synthesis of Advanced Pharmaceutical Intermediates

The chemical properties of this compound make it an important intermediate in the synthesis of advanced pharmaceutical compounds. chemimpex.comontosight.aipharmanoble.com Its ability to undergo a variety of chemical transformations allows for the construction of complex molecular scaffolds found in many biologically active molecules. solubilityofthings.com

The biaryl and heterocyclic structures that can be synthesized from this compound are prevalent in medicinal chemistry. For example, compounds containing substituted biaryl motifs are known to exhibit a wide range of pharmacological activities. researchgate.net The strategic introduction of different functional groups via cross-coupling reactions allows for the fine-tuning of a molecule's properties to enhance its interaction with biological targets.

Furthermore, the presence of the carboxylic acid and methoxy groups provides additional points for modification, enabling the synthesis of a diverse library of compounds for drug discovery programs. chemimpex.com The iodo group itself can be retained in the final molecule, as iodinated compounds can exhibit unique biological properties, or it can be replaced with other functional groups to modulate activity. The versatility of this compound as a starting material solidifies its importance in the development of new therapeutic agents. ontosight.ai

Medicinal Chemistry and Biological Activity Research

Utilization as a Key Intermediate in Pharmaceutical Development

3-Iodo-4-methoxybenzoic acid is widely recognized as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals. chemimpex.com Its structural features, including the reactive carboxylic acid group and the iodine substituent, make it an ideal starting material for building a diverse range of bioactive compounds. chemimpex.comchemimpex.com Researchers utilize this compound to create new chemical entities with potential applications in treating a variety of conditions. chemimpex.com

A primary application of this compound in pharmaceutical research is in the development of new anti-inflammatory and pain-relieving drugs. chemimpex.com The compound serves as a crucial building block for creating more complex molecules designed to target pathways involved in inflammation and pain. For instance, derivatives of vanillin, which share structural similarities, have been used to synthesize compounds like (E)-N'-(4-((5-nitrofuran-2-yl)methoxy)-3-iodo-5-methoxybenzylidene)-4-hydroxybenzohydrazide, which demonstrated effective anti-inflammatory activity in preclinical models. researchgate.net This highlights the utility of the iodinated phenyl ring structure, a core component of this compound, in designing potent anti-inflammatory agents.

Oxidative stress, an imbalance between free radicals and antioxidants, is implicated in numerous diseases. researchgate.net Derivatives of this compound are being investigated for their potential to mitigate this cellular damage. Research has focused on synthesizing novel compounds that can either directly scavenge reactive oxygen species (ROS) or modulate the body's own antioxidant defense systems. researchgate.netmdpi.com

One study detailed the creation of novel iodinated quinazolinones designed to target radiation-induced oxidative stress. researchgate.net A specific derivative, N-(2-chloropyridin-3-yl)-2-((6,8-diiodo-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio) acetamide, not only showed potent free-radical scavenging activity but also reduced levels of ROS and malondialdehyde (a marker of oxidative stress) in irradiated mice. researchgate.net Another derivative incorporating the 3-iodo-4-methoxybenzylidene structure has also been linked to research on oxidative stress.

Table 1: Research on Bioactive Compounds Derived from Iodinated Benzoic Acids

| Research Area | Derivative Class | Key Findings |

|---|---|---|

| Anti-inflammatory | Hydrazones | A vanillin-derived hydrazone with an iodo-methoxy phenyl group showed effective anti-inflammatory activity. researchgate.net |

| Oxidative Stress | Quinazolinones | An iodinated quinazolinone derivative reduced radiation-induced oxidative stress markers (ROS, MDA) in vivo. researchgate.net |

Synthesis of Anti-inflammatory and Analgesic Agents

Investigation of Antimicrobial and Antiviral Properties of Iodinated Benzoic Acid Derivatives

Benzoic acid and its derivatives are known for their antimicrobial capabilities, functioning as preservatives in food and medicine by inhibiting the growth of bacteria, yeasts, and molds. researchgate.netijcrt.org The incorporation of iodine into the benzoic acid structure can enhance these properties, as iodine itself is a potent broad-spectrum antimicrobial and antiviral agent. ontosight.aigoogle.com

Research into acylhydrazones synthesized from 2-, 3-, and 4-iodobenzoic acid has demonstrated their potential as effective antimicrobial agents. mdpi.com Several of these newly synthesized compounds exhibited significant antibacterial effects, in some cases matching or exceeding the activity of commercially available antibiotics against strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The lipophilicity and specific substituents on the hydrazone portion of the molecules were found to be critical factors influencing their antibacterial efficacy. mdpi.com These findings underscore the value of iodinated benzoic acids as a starting point for developing new drugs to combat resistant bacterial infections. ontosight.aiontosight.ai

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, as they reveal how specific structural features of a molecule contribute to its biological activity. iomcworld.com For derivatives of this compound, SAR studies help in optimizing potency and selectivity.

In the development of kinase inhibitors, for example, the placement of substituents on the phenyl ring is critical. One study on bis-aryl sulfonamides found that moving a methoxy (B1213986) group from the 2-position to the 3-position resulted in a complete loss of activity, highlighting the strict spatial requirements for interaction with the biological target. nih.gov Similarly, in the synthesis of DYRK1A inhibitors, introducing a hydroxyl group in combination with a methoxy group on an indenone ring led to a significant increase in potency. rsc.org The steric hindrance caused by the presence of both iodo and methoxy groups can also influence reaction yields and potentially the final biological activity of a compound. rsc.org These studies demonstrate that even minor modifications to the substitution pattern of derivatives can have a profound impact on their therapeutic potential.

Mechanistic Investigations of Biological Effects

Understanding the mechanism of action is crucial for the development of any new drug. For derivatives of this compound, mechanistic studies explore how these compounds interact with biological systems at the molecular level.

In the context of targeting oxidative stress, one iodinated quinazolinone derivative was found to exert its protective effects by activating the Nrf2 pathway. researchgate.net Nrf2 is a key regulator of cellular antioxidant responses. Docking studies confirmed that the compound binds to Keap1, a negative regulator of Nrf2, in a manner similar to known ligands, thereby releasing Nrf2 to initiate the expression of protective antioxidant enzymes. researchgate.net For other applications, the mechanism can be different; the iodine atom can act as a leaving group in substitution reactions, while the methoxy group can modulate the electron density of the aromatic ring, affecting its binding to enzymes or receptors. In the field of catalysis, detailed mechanistic studies on the iodination of benzoic acids have revealed the involvement of specific catalytic cycles, such as an Ir(III)/Ir(V) cycle, which is enabled by the carboxylic acid directing group. acs.orgresearchgate.net

Potential in Agrochemical and Pesticide Research for Related Compounds

The utility of iodinated benzoic acid derivatives extends beyond pharmaceuticals into the realm of agrochemicals. The methyl ester of this compound, methyl 3-iodo-4-methoxybenzoate, is utilized in the formulation of agricultural chemicals, contributing to the development of effective herbicides and pesticides. chemimpex.com The structural features that make these compounds useful in drug discovery, such as their specific reactivity and ability to interact with biological targets, are also applicable to creating new crop protection agents. Research into related halogenated compounds has also pointed to their potential use as pesticides. evitachem.com

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (E)-N'-(4-((5-nitrofuran-2-yl)methoxy)-3-iodo-5-methoxybenzylidene)-4-hydroxybenzohydrazide |

| N-(2-chloropyridin-3-yl)-2-((6,8-diiodo-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio) acetamide |

| 5-(3-iodo-4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylpropanoic acid |

| Methyl 3-iodo-4-methoxybenzoate |

| 2-iodobenzoic acid |

| 3-iodobenzoic acid |

| 4-iodobenzoic acid |

Innovations in Materials Science and Polymer Chemistry

Incorporation into Polymer Architectures for Tailored Properties

The molecular structure of 3-iodo-4-methoxybenzoic acid makes it suitable for incorporation into polymer backbones, either as a monomer or as a functional comonomer, to create polymers with tailored properties. chemimpex.com The carboxylic acid group can participate in condensation polymerizations (e.g., to form polyesters or polyamides), while the iodine atom provides a reactive site for post-polymerization modification or for cross-coupling reactions to build complex polymer architectures. researchgate.netrsc.org

Research has demonstrated the synthesis of novel copolymers by incorporating derivatives of this benzoic acid structure. For instance, copolymers of polyaniline have been prepared using a similar compound, 3-amino-4-methoxybenzoic acid, through oxidative polymerization. rsc.org This approach highlights how benzoic acid derivatives can be integrated into conductive polymer chains to create new functional materials. rsc.org

Furthermore, the methyl ester of this compound is utilized in Suzuki cross-coupling reactions to synthesize biaryl and terphenyl systems. researchgate.net These structures are significant as they form the basis for high-performance materials, including liquid crystals and other engineering materials. researchgate.net The ability to build such rigid, well-defined structures is essential for controlling the morphology and properties of the resulting polymers. researchgate.net The incorporation of iodinated aromatic compounds into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Table 1: Integration of this compound Derivatives in Polymer Synthesis

| Polymer Type / Precursor | Synthetic Method | Role of Benzoic Acid Derivative | Resulting Property/Application |

|---|---|---|---|

| Polyaniline Copolymers | Oxidative Copolymerization | Comonomer (as 3-amino-4-methoxybenzoic acid) | Functional adsorbent material rsc.org |

| Terphenyl Systems | Suzuki Cross-Coupling | Building block (as methyl ester) | Precursors for liquid crystals, high-performance materials researchgate.net |

Development of Advanced Materials and Coatings

This compound is employed in the formulation of advanced materials and functional coatings. chemimpex.comchemimpex.com Its integration into a material's structure can significantly enhance its physical and chemical properties. chemimpex.com For example, isomers and related compounds are known to improve the chemical resistance, stability, and durability of polymers and coatings. chemimpex.com The compound's ability to undergo electrophilic substitution reactions makes it an attractive choice for chemists aiming to create materials with precisely defined characteristics. chemimpex.com

The development of materials containing terphenyls, synthesized from the methyl ester of this compound, is particularly noteworthy for applications in nonlinear optical materials and high-performance engineering plastics. researchgate.net In coatings, the incorporation of such halogenated aromatic acids can improve adhesion and resistance to environmental degradation. chemimpex.com

Table 2: Applications in Advanced Materials and Coatings

| Material Type | Role of this compound | Enhanced Property |

|---|---|---|

| Advanced Polymers | Building Block / Modifier | Improved chemical resistance and stability chemimpex.com |

| Functional Coatings | Formulation Component | Increased durability and degradation resistance chemimpex.com |

Functionalization of Surfaces and Nanomaterials

Surface functionalization is a key strategy for modifying the properties of materials and nanoparticles, and this compound is a valuable reagent for this purpose. iomcworld.orgfraunhofer.com The process involves chemically modifying a surface to introduce specific functional groups, thereby altering properties like hydrophilicity, reactivity, or biocompatibility. iomcworld.orgfraunhofer.com

The carboxylic acid group of this compound can act as an anchor, forming bonds with various surfaces, including metal oxides and other nanomaterials. iomcworld.org Once tethered, the molecule exposes its reactive iodine atom, which can be used as a handle for further chemical modifications. mdpi.com Suzuki-Miyaura coupling reactions, for example, can be performed on these iodinated surfaces to attach other organic molecules, providing a powerful tool for creating complex, functional interfaces. mdpi.com This technique has been demonstrated in the functionalization of phenylboronic acid-containing nanoparticles, where iodo-benzoic acids are coupled to the nanoparticle surface. mdpi.com

This surface modification approach is critical in nanotechnology for developing precisely engineered, functionalized nanoparticles for use as optical materials, sensors, and catalyst precursors. iomcworld.org The ability to introduce specific chemical sites onto a nanoparticle surface allows for selective molecular attachment to perform highly specific functions. iomcworld.org

Table 3: Use in Surface and Nanomaterial Functionalization

| Substrate | Functionalization Approach | Purpose of Modification | Potential Application |

|---|---|---|---|

| Nanoparticles | Anchoring via carboxylic acid group, followed by coupling reactions at the iodo position. iomcworld.orgmdpi.com | To introduce new chemical functionalities and improve distribution in a matrix. iomcworld.org | Sensors, catalysts, biomedical carriers iomcworld.orgnih.gov |

| Polymer Membranes | Grafting from the surface via enzymatic or chemical reactions. rsc.org | To alter surface properties like wettability and anti-fouling capabilities. rsc.org | Advanced filtration systems rsc.org |

Environmental Fate and Ecotoxicological Research Methodologies

Methodologies for Assessing Environmental Degradation Pathways of Iodinated Aromatic Carboxylic Acids

Assessing the environmental persistence and degradation of iodinated aromatic carboxylic acids involves a combination of laboratory studies that simulate environmental conditions and field monitoring. These methodologies aim to identify the primary degradation pathways—biotic, abiotic, and photodegradative—and to characterize the resulting transformation products.

Biodegradation Studies: Microbial degradation is a key process governing the fate of organic compounds in soil and water. Methodologies to assess biodegradation include:

Aerobic and Anaerobic Batch Studies: Soil or sediment slurries are incubated with the target compound under either oxygen-rich (aerobic) or oxygen-depleted (anaerobic) conditions. oup.com Enrichment cultures can be used to isolate microorganisms capable of utilizing the compound as a carbon source. oup.com For halogenated benzoates, studies have shown that degradation can be coupled to denitrification, where nitrate (B79036) serves as the electron acceptor. oup.com The process often involves an initial dehalogenation step, followed by the cleavage of the aromatic ring. bohrium.comoup.comnih.gov

Pathway Elucidation: Identifying the intermediate and final products of biodegradation is crucial. This is typically achieved by collecting samples at various time points during the incubation and analyzing them using chromatographic and spectrometric techniques. For instance, the anaerobic transformation of the related compound diatrizoate was shown to proceed through successive deiodination and deacetylation steps. researchgate.net

Abiotic Degradation Studies: Non-biological degradation processes are also significant.

Photodegradation: These studies expose aqueous solutions of the compound to natural or simulated sunlight (e.g., using UV lamps) to determine its photostability. fiu.eduresearcher.life The formation of photodegradation products is monitored over time. For example, studies on ICMs like iopamidol (B1672082) have identified various transformation products resulting from UV irradiation. mdpi.com Advanced oxidation processes (AOPs) that are initiated by UV light, such as UV/H₂O₂, UV/Ozone, or photo-Fenton, are powerful methods to achieve degradation. mdpi.comscirp.org The mechanism often involves the generation of highly reactive hydroxyl radicals (•OH) that attack the aromatic ring. researchgate.net

Chemical Degradation: The reaction of the compound with other chemicals present in the environment is assessed. This includes processes like hydrolysis and reductive deiodination. Abiotic reductive deiodination has been demonstrated for ICMs when catalyzed by corrinoids (like vitamin B₁₂), which act as electron shuttles between a reducing agent and the iodinated compound. nih.gov

The table below summarizes common methodologies for assessing degradation pathways.

| Degradation Type | Methodology | Key Processes Investigated | Typical Analytical Techniques |

|---|---|---|---|

| Biodegradation | Aerobic/Anaerobic Incubation Studies | Dehalogenation, Ring Cleavage, Mineralization bohrium.comoup.comnih.gov | LC-MS/MS, GC-MS |

| Photodegradation | UV/Sunlight Exposure Experiments | Direct Photolysis, Photo-oxidation, Deiodination mdpi.comscirp.org | LC-MS/MS, UPLC-ESI-MS |

| Abiotic Chemical Degradation | Reductive/Oxidative Condition Simulation | Reductive Deiodination (e.g., with corrinoids) nih.gov | IC-ICP-MS, LC-MS/MS |

Ecotoxicological Assessment Techniques for Related Compounds and Transformation Products

While the parent compounds of ICMs are often considered to have low toxicity, their transformation products formed during environmental degradation or water treatment can pose a greater risk. researchgate.netcore.ac.ukencyclopedia.pub Ecotoxicological assessments use a battery of standardized tests on representative organisms from different trophic levels to evaluate potential adverse effects.

Microorganism Toxicity Tests: Bacteria are often the first organisms to be exposed to contaminants in wastewater and surface water. The inhibition of bacterial activity is a common endpoint. For example, the toxicity of ICMs has been evaluated using bacteria such as Vibrio fischeri (luminescence inhibition test) and Pseudomonas putida. encyclopedia.pubnih.gov

Algal Growth Inhibition Tests: Algae are primary producers in aquatic ecosystems, and any impact on their growth can affect the entire food web. The green alga Scenedesmus subspicatus is a standard species used to assess the inhibition of growth over a 72-hour exposure period. encyclopedia.pubnih.gov

Invertebrate Acute and Chronic Toxicity Tests: Aquatic invertebrates like the water flea (Daphnia magna) are key components of aquatic ecosystems. Acute toxicity is typically assessed over 48 hours (immobilization), while chronic tests can last 21 days and measure effects on reproduction and growth. encyclopedia.pubnih.gov

Fish Toxicity Tests: Short-term tests on fish species like the zebrafish (Danio rerio) are used to determine acute toxicity. encyclopedia.pubnih.gov

Mechanism-Based Assays: Modern techniques like toxicogenomics employ microarray assays to study changes in gene and protein expression in organisms like Escherichia coli (a prokaryote) and yeast (a eukaryote) upon exposure to a compound. nih.gov These methods can reveal the specific cellular pathways affected and provide a deeper understanding of the mechanisms of toxicity. nih.gov Studies comparing ionic and non-ionic ICMs have shown that eukaryotes can be more susceptible and that toxicity is dependent on the compound's properties. nih.gov

The formation of highly toxic iodinated disinfection by-products (I-DBPs) during water treatment processes like chlorination is a significant concern. mdpi.comencyclopedia.pub Therefore, ecotoxicological assessments must consider not only the parent compound but also the mixture of transformation products generated under realistic environmental conditions.

| Organism Group | Test Species | Endpoint Measured | Reference |

|---|---|---|---|

| Bacteria | Vibrio fischeri | Luminescence Inhibition | encyclopedia.pubnih.gov |

| Algae | Scenedesmus subspicatus | Growth Inhibition | encyclopedia.pubnih.gov |

| Crustaceans | Daphnia magna | Immobilization (Acute), Reproduction (Chronic) | encyclopedia.pubnih.gov |

| Fish | Danio rerio | Mortality (Acute) | encyclopedia.pubnih.gov |

| Mechanism-Based | E. coli, Yeast | Gene/Protein Expression Changes | nih.gov |

Analytical Strategies for Environmental Monitoring of Trace Residues

The detection and quantification of iodinated aromatic compounds and their transformation products in environmental matrices like water and soil at trace levels (ng/L to µg/L) require highly sensitive and selective analytical methods. aquaenergyexpo.com

Sample Preparation: The first step often involves concentrating the analyte from a large volume of water and removing interfering matrix components. Solid-Phase Extraction (SPE) is a widely used technique, employing cartridges with sorbents that retain the target compounds, which are then eluted with a small volume of solvent. hpst.cznih.gov

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is the predominant technique for separating polar, non-volatile compounds like iodinated benzoic acids from complex mixtures. aquaenergyexpo.comnih.gov Gas Chromatography (GC) can also be used, but often requires a derivatization step to increase the volatility and thermal stability of the analytes. nih.gov

Detection and Quantification:

Mass Spectrometry (MS): This is the most powerful detection technique due to its high sensitivity and selectivity. Tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying organic micropollutants in complex samples. aquaenergyexpo.comnih.govnih.gov It provides structural information, allowing for the confident identification of analytes. nih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique is specifically used for elemental analysis. It can detect iodine with very low detection limits, making it ideal for tracking the total amount of organic and inorganic iodine. nih.govnerc.ac.uk When coupled with LC (LC-ICP-MS), it allows for the quantification of individual iodinated compounds based on their iodine content, which is particularly useful when authentic standards for transformation products are unavailable. researchgate.netacs.org